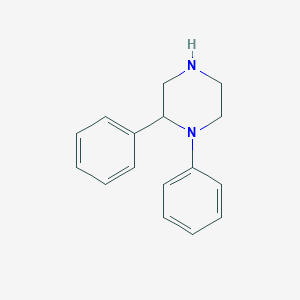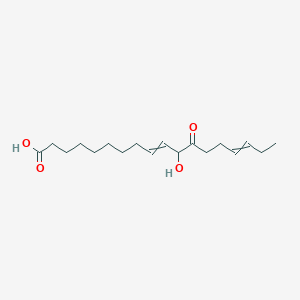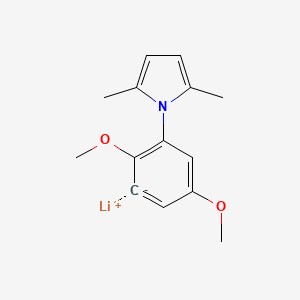
lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole is a complex organic compound that combines the properties of lithium with a unique aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a ketone and an amine in the presence of an acid catalyst.
Introduction of the Dimethoxybenzene Group: The 2,5-dimethoxybenzene group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring acts as the nucleophile.
Lithiation: The final step involves the lithiation of the compound, which can be achieved by reacting the intermediate with a lithium reagent such as n-butyllithium under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the aromatic ring, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydropyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its aromatic structure and functional groups make it suitable for binding studies and molecular recognition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Wirkmechanismus
The mechanism of action of lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylfuran
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylthiophene
Uniqueness
This compound is unique due to its combination of a pyrrole ring with a dimethoxybenzene group and lithium. This structure imparts distinct electronic and chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or binding affinity, depending on the specific context.
Eigenschaften
CAS-Nummer |
138667-02-4 |
|---|---|
Molekularformel |
C14H16LiNO2 |
Molekulargewicht |
237.2 g/mol |
IUPAC-Name |
lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H16NO2.Li/c1-10-5-6-11(2)15(10)13-9-12(16-3)7-8-14(13)17-4;/h5-7,9H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
GMZVRJNHDKYBKM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC=C(N1C2=C([C-]=CC(=C2)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
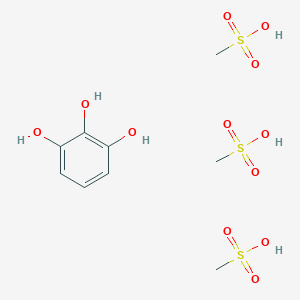
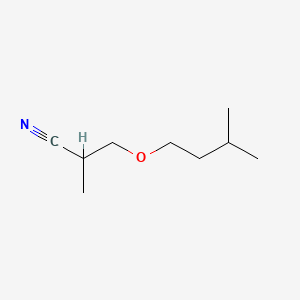


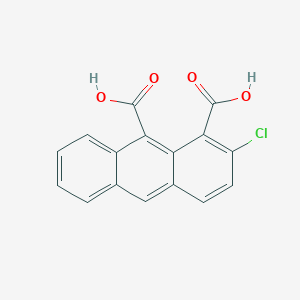
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
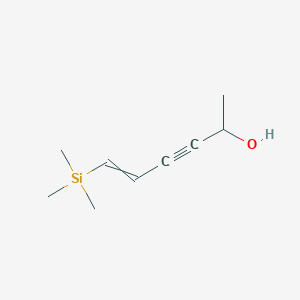
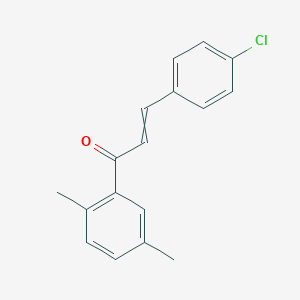

![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
